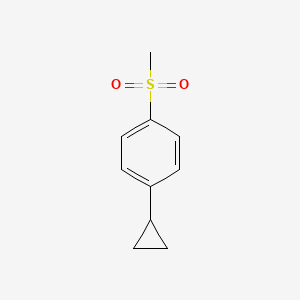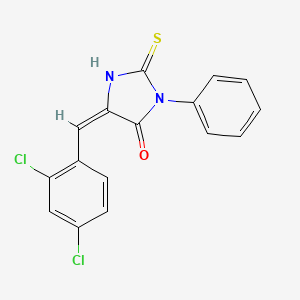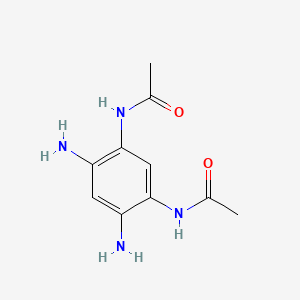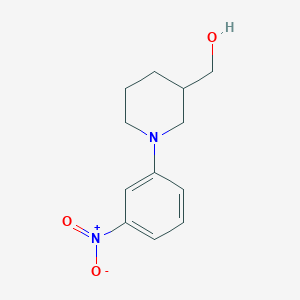
1-(3-Nitrophenyl)piperidine-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD13209725” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD13209725” involves a series of chemical reactions under controlled conditions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, or substitution. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of “MFCD13209725” is scaled up using large reactors and automated systems. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Advanced techniques such as continuous flow reactors and high-throughput screening are employed to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD13209725” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving “MFCD13209725” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
“MFCD13209725” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for various purposes.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases or conditions.
Industry: “MFCD13209725” is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which “MFCD13209725” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
“MFCD13209725” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns but differ in specific properties or applications. Some similar compounds include:
Compound A: Known for its use in organic synthesis and similar reactivity.
Compound B: Studied for its biological activities and potential therapeutic applications.
Compound C: Utilized in industrial processes for the production of specialty chemicals.
Each of these compounds has distinct characteristics that make “MFCD13209725” unique in its own right.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
[1-(3-nitrophenyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C12H16N2O3/c15-9-10-3-2-6-13(8-10)11-4-1-5-12(7-11)14(16)17/h1,4-5,7,10,15H,2-3,6,8-9H2 |
Clave InChI |
PBUKBDADKXOSIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=CC(=CC=C2)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-2-[[5-Bromo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-4-pyrimidinyl]amino]-1-methylcyclopentanol](/img/structure/B13711161.png)
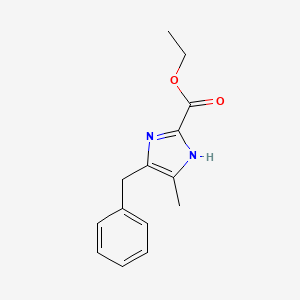
![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)
![N-[2-(1H-Imidazol-5-yl)ethyl]-2-pyridinemethanamine](/img/structure/B13711179.png)


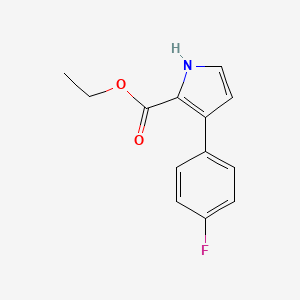

![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide](/img/structure/B13711209.png)

![2-[(Chloromethoxy)methyl]anisole](/img/structure/B13711220.png)
